N-(4-methylphenyl)-2-phenoxypropanamide
Description
N-(4-Methylphenyl)-2-phenoxypropanamide is a synthetic organic compound characterized by a propanamide backbone with two key substituents:
- Amide nitrogen: Attached to a 4-methylphenyl group (C₆H₄CH₃).
- Second carbon of propanamide: Substituted with a phenoxy group (C₆H₅O).
The molecular formula is C₁₆H₁₇NO₂ (calculated molecular weight: 255.3 g/mol).
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C16H17NO2/c1-12-8-10-14(11-9-12)17-16(18)13(2)19-15-6-4-3-5-7-15/h3-11,13H,1-2H3,(H,17,18) |
InChI Key |
XJEXFWQYVFZWLG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural analogs, their substituents, and properties:
Key Observations:
- Phenoxy vs. Sulfanyl: Sulfur in enhances lipophilicity, which may improve membrane permeability but reduce solubility .
- Hydroxyl Groups: The 4-hydroxyphenoxy group in introduces hydrogen-bonding capacity, possibly improving water solubility .
Antitumor Activity:
- Thiazolidinone Derivatives: highlights that N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide exhibits antiproliferative activity against renal adenocarcinoma (769-P cells) via G1 cell cycle arrest and apoptosis induction .
Toxicity Considerations:
- Chlorinated Analogs: 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide () has documented safety protocols for inhalation exposure, indicating higher toxicity compared to non-halogenated analogs .
Crystallographic and Physicochemical Properties
- Crystal Packing: demonstrates that weak interactions (C–H⋯N, π–π stacking) dominate the packing of halogenated phenyl compounds, influencing solubility and stability . The phenoxy group in the target compound may engage in similar interactions, affecting its crystallinity.
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